rac-Cotinine-d3

Catalog No.
S1791118
CAS No.
110952-70-0
M.F
C10H9N2OD3
M. Wt
179.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-Cotinine-d3

CAS Number

110952-70-0

Product Name

rac-Cotinine-d3

IUPAC Name

5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one

Molecular Formula

C10H9N2OD3

Molecular Weight

179.23

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3

SMILES

CN1C(CCC1=O)C2=CN=CC=C2

Synonyms

(+/-)-1-(Methyl-d3)-5-(2-pyridinyl)-2-pyrrolidinone; (+/-)-Cotinine-d3

Biomarker for Tobacco Smoke Exposure

Rac-Cotinine-d3 is a key scientific research tool used as a biomarker for tobacco smoke exposure. Nicotine, the main psychoactive compound in tobacco, is metabolized by the body into cotinine. Measuring cotinine levels in urine, blood, or saliva provides a reliable indicator of recent tobacco use []. Rac-Cotinine-d3 is a specific isotope-labeled version of cotinine where three hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows scientists to distinguish between rac-Cotinine-d3, which is introduced during research procedures, and naturally occurring cotinine derived from tobacco exposure [].

Advantages of rac-Cotinine-d3

There are several advantages to using rac-Cotinine-d3 as a biomarker compared to unlabeled cotinine. Firstly, rac-Cotinine-d3 is not naturally present in the body. This eliminates the possibility of confounding factors from pre-study tobacco use affecting the results []. Secondly, rac-Cotinine-d3 undergoes the same metabolic processes as unlabeled cotinine. Therefore, measurements of rac-Cotinine-d3 accurately reflect the body's handling of nicotine []. Finally, the isotopic labeling of rac-Cotinine-d3 allows for highly sensitive and specific detection using mass spectrometry techniques commonly employed in research laboratories [].

Applications in Tobacco Use Research

Rac-Cotinine-d3 is used in various scientific studies investigating tobacco use and its health effects. Here are some specific examples:

  • Clinical trials: Researchers use rac-Cotinine-d3 to assess adherence to smoking cessation interventions. By measuring rac-Cotinine-d3 levels, they can objectively determine if participants have been exposed to tobacco smoke during the study [].
  • Pharmacokinetic studies: Scientists can employ rac-Cotinine-d3 to track the absorption, distribution, metabolism, and excretion of nicotine in the body. This information is crucial for developing new smoking cessation medications [].
  • Environmental tobacco smoke (ETS) exposure studies: Rac-Cotinine-d3 can be used to measure involuntary exposure to secondhand smoke. This is particularly valuable in assessing the health risks of ETS exposure on non-smokers, especially children [].

Rac-Cotinine-d3 is a deuterated derivative of cotinine, which is the primary metabolite of nicotine. It is characterized by the incorporation of deuterium atoms, making it a stable isotope-labeled compound. This labeling enhances its utility in scientific research, particularly in pharmacokinetic and metabolic studies. Rac-Cotinine-d3 serves as a valuable biomarker for nicotine exposure, enabling precise quantification in various analytical methods due to its unique isotopic signature .

, including:

  • Oxidation: It can be oxidized to form cotinine N-oxide, typically using reagents like hydrogen peroxide under mild conditions.
  • Reduction: The compound can be reduced to dihydrocotinine using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
  • Substitution: N-alkylation reactions can occur, involving alkyl halides in the presence of bases like potassium carbonate .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Alkyl halides with potassium carbonate as a base.

Major Products

  • Oxidation: Cotinine N-oxide.
  • Reduction: Dihydrocotinine.
  • Substitution: N-alkylated cotinine derivatives.

Rac-Cotinine-d3 has significant biological relevance as it is involved in the metabolic pathways of nicotine. As a labeled metabolite, it aids in understanding the pharmacokinetics of nicotine and its effects on human health. Studies have shown that cotinine and its derivatives can influence various biological processes, including receptor interactions and enzyme activities related to nicotine metabolism .

The synthesis of rac-Cotinine-d3 typically involves deuteration processes where hydrogen atoms in cotinine are replaced with deuterium. Common methods include:

  • Deuteration with Deuterated Reagents: Cotinine is reacted with deuterated reagents under controlled conditions to achieve isotopic substitution.
  • Use of Deuterated Solvents and Catalysts: These facilitate the exchange process and enhance yield and purity during synthesis.

Industrial production often employs automated systems and advanced analytical techniques, such as liquid chromatography-mass spectrometry, to ensure high-quality standards .

Rac-Cotinine-d3 has diverse applications across various fields:

  • Analytical Chemistry: Used as an internal standard for quantifying cotinine and related compounds.
  • Biological Research: Assists in studying nicotine metabolism and its physiological effects.
  • Pharmacokinetics: Essential for understanding the absorption, distribution, metabolism, and excretion of nicotine.
  • Industry Use: Valuable in developing smoking cessation products and quality control of nicotine-containing items .

Research involving rac-Cotinine-d3 focuses on its interactions within biological systems, particularly regarding nicotine's effects on neurotransmitter systems and metabolic pathways. It serves as a reference compound in studies assessing the pharmacological impact of nicotine metabolites on human health .

Rac-Cotinine-d3 can be compared with several similar compounds that are also related to nicotine metabolism:

Compound NameDescriptionUnique Features
CotinineNon-deuterated form; primary metabolite of nicotineWidely used biomarker for nicotine exposure
3-HydroxycotinineAnother major metabolite of nicotineOften measured alongside cotinine
NicotineThe parent compound; stimulant effectsDirectly affects nicotinic acetylcholine receptors
DihydrocotinineReduced form of cotinineLess studied but relevant in metabolic pathways

The primary uniqueness of rac-Cotinine-d3 lies in its deuterium labeling. This feature provides enhanced stability and allows for precise quantification in analytical studies, making it an invaluable tool for researchers studying pharmacokinetics and metabolism compared to non-labeled compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Off-White to Pale Yellow Low Melting Solid

Tag

Cotinine

Related CAS

15569-85-4 (unlabelled)

Dates

Modify: 2023-11-23

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